molecular formula C8H16N2O3 B2531655 (S)-methyl 2-(3-isopropylureido)propanoate CAS No. 1401320-36-2

(S)-methyl 2-(3-isopropylureido)propanoate

Cat. No.: B2531655
CAS No.: 1401320-36-2
M. Wt: 188.227
InChI Key: FNOAQVABUIHFIF-LURJTMIESA-N
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Description

(S)-methyl 2-(3-isopropylureido)propanoate is a chiral organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This molecule features a ureido functional group and a methyl ester moiety, making it a versatile precursor for the synthesis of more complex target molecules. Its specific stereochemistry (S-configuration) is critical for research involving enantioselective synthesis and for studying structure-activity relationships (SAR) in biologically active compounds. Researchers utilize this and related compounds in the development of potential therapeutic agents . As a standard reagent, it is commonly employed in organic synthesis methodologies, including coupling reactions and as a substrate for catalyst screening. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S)-2-(propan-2-ylcarbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)9-8(12)10-6(3)7(11)13-4/h5-6H,1-4H3,(H2,9,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOAQVABUIHFIF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(3-isopropylureido)propanoate typically involves the reaction of (S)-methyl 2-bromopropanoate with isopropylurea. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(3-isopropylureido)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

(S)-methyl 2-(3-isopropylureido)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(3-isopropylureido)propanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Functional Groups Substituents Key Applications/Properties
(S)-methyl 2-(3-isopropylureido)propanoate Ureido, methyl ester 3-isopropyl Drug intermediates, enzyme inhibition
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) Epoxide, methyl ester Benzyl, methyl Polymer synthesis, cross-linking
BocN-MPO Epoxide, Boc-protected amine, ester tert-butoxycarbonyl, methyl Functionalized polymers
3,3-Dimethylbut-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidate Phosphonamidoate, hydroxyethyl 3,3-dimethylbutyl Agrochemistry, antiviral agents

Key Observations :

  • Ureido vs. Epoxide/Phosphonamidoate : The urea group in the target compound provides strong hydrogen-bonding capacity, contrasting with the reactivity of epoxides (used in cross-linking) or the hydrolytic stability of phosphonamidoates.
  • Chirality: The S-configuration in the target compound contrasts with the non-chiral phosphonamidoate in , highlighting enantioselective applications in medicinal chemistry.
Physicochemical Properties
Property This compound Bn-MPO BocN-MPO
Molecular Weight (g/mol) ~218.3 (estimated) ~234.3 ~303.4
logP (Predicted) ~1.2 ~2.5 ~1.8
Solubility Moderate in polar solvents Low Moderate

Notes:

  • The target compound’s urea group increases polarity compared to Bn-MPO’s benzyl epoxide, enhancing solubility in polar aprotic solvents (e.g., DMSO).
  • BocN-MPO’s tert-butoxycarbonyl group reduces crystallinity, improving processability in polymer applications.

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